3,4-Dichloro-5-(difluoromethoxy)mandelic acid

Lipophilicity Drug Design ADME Prediction

This 3,4-dichloro-5-(difluoromethoxy)mandelic acid offers three halogen-bond sites unavailable in positional isomers. XLogP3 of 3 and TPSA 66.8 Ų balance permeability with solubility for robust SAR. Supplied at 98% purity to reduce assay noise. The difluoromethoxy group boosts metabolic stability—key for agrochemical and pharmaceutical leads. Enantiomeric resolution via (D)-proline amide is transferable from the 3-chloro analog. Confirm CAS 1806297-50-6: isomer mix-ups compromise synthetic yields and assay reproducibility.

Molecular Formula C9H6Cl2F2O4
Molecular Weight 287.04 g/mol
CAS No. 1806297-50-6
Cat. No. B1410081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-5-(difluoromethoxy)mandelic acid
CAS1806297-50-6
Molecular FormulaC9H6Cl2F2O4
Molecular Weight287.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)Cl)Cl)C(C(=O)O)O
InChIInChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)2-5(6(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16)
InChIKeyXGKIXXMLRLHKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-5-(difluoromethoxy)mandelic Acid (CAS 1806297-50-6): A Halogenated Chiral Building Block for Pharmaceutical and Agrochemical R&D


3,4-Dichloro-5-(difluoromethoxy)mandelic acid (CAS 1806297-50-6) is a synthetic α-hydroxy acid belonging to the mandelic acid derivative class. Its molecular structure features a phenyl ring substituted with chlorine atoms at the 3- and 4-positions and a difluoromethoxy (–OCHF₂) group at the 5-position, yielding the formula C₉H₆Cl₂F₂O₄ and a molecular weight of 287.04 g/mol [1]. The compound contains a chiral center at the α‑carbon, making enantiomeric resolution relevant for applications requiring stereochemical purity. It is primarily supplied as a research‑grade intermediate (purity ≥95–98%) for use in medicinal chemistry, agrochemical discovery, and coordination polymer synthesis [1].

Why 3,4-Dichloro-5-(difluoromethoxy)mandelic Acid Cannot Be Randomly Exchanged with Other Dichloro-Mandelic Acid Isomers


Close structural analogs—including positional isomers such as 3,5-dichloro-2-(difluoromethoxy)mandelic acid (CAS 1804884‑52‑3) and 3,4‑dichloro-2-(difluoromethoxy)mandelic acid (CAS 1803714‑73‑9)—share the same molecular formula (C₉H₆Cl₂F₂O₄) but differ in the ring positions of chlorine and difluoromethoxy substituents . This substitution pattern governs key physicochemical descriptors (logP, topological polar surface area, hydrogen‑bonding capacity) that directly influence solubility, membrane permeability, metabolic stability, and target binding in a biological or catalytic context. Additionally, patented resolution processes for closely related compounds such as 3‑chloro‑5‑difluoromethoxymandelic acid demonstrate that enantiomeric purity and crystallization behavior are highly sensitive to the specific substitution pattern [1]. Blindly substituting one isomer for another can therefore lead to irreproducible synthetic yields, altered enantioselectivity, or failed biological assays—making unambiguous compound identity critical for procurement decisions.

3,4-Dichloro-5-(difluoromethoxy)mandelic Acid: Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Computed Lipophilicity (XLogP3 = 3) Versus Non‑Fluorinated 3,4‑Dichloromandelic Acid

The target compound exhibits a computed XLogP3 of 3 (PubChem) [1]. While a direct experimental logP for the non‑fluorinated analog 3,4‑dichloromandelic acid is not publicly available in authoritative databases, the replacement of the 5‑position hydroxyl (or hydrogen) with the –OCHF₂ group is well‑established to increase lipophilicity by approximately 1–2 log units [2]. This places the target compound in the lipophilicity window (logP 2–4) favored for passive membrane permeation and oral bioavailability, while the non‑fluorinated parent is predicted (via group‑contribution methods) to have a logP near 1.5–2.0—below the optimal range for many cellular assays.

Lipophilicity Drug Design ADME Prediction

Higher Reported Commercial Purity (NLT 98%) Versus 95% Typical for Positional Isomers

MolCore lists the target compound with a minimum purity specification of NLT 98% (CAS 1806297‑50‑6) . In contrast, the closest positional isomer available from a comparable supplier—3,5‑dichloro‑2‑(difluoromethoxy)mandelic acid (CAS 1804884‑52‑3) from AKSci—is specified at a minimum purity of 95% . A 3‑percentage‑point increase in guaranteed purity reduces the impurity burden by more than half (2% max impurities vs. 5% max), which can significantly improve reaction yields in multi‑step syntheses and lower the risk of side‑product formation in sensitive catalytic or biological assays.

Chemical Purity Procurement Specification Reproducibility

Patent‑Backed Relevance for Chiral Resolution as a Pharmaceutical Intermediate

The AstraZeneca patent family (US 7,960,582 B2) describes a robust salt‑formation process for resolving racemic mandelic acid derivatives, exemplified with 3‑chloro‑5‑difluoromethoxymandelic acid—a direct mono‑chloro congener of the target compound [1]. The patented method achieves enantiomeric excesses suitable for large‑scale manufacture of pharmaceutical intermediates, including thrombin inhibitor candidates. The target compound (3,4‑dichloro‑5‑difluoromethoxy substitution) is structurally positioned as a logical next‑generation analog within this SAR space, offering an additional chlorine atom for potential halogen‑bonding interactions without deviating from the validated resolution chemistry.

Chiral Resolution Process Chemistry Thrombin Inhibitors

Distinct Topological Polar Surface Area (66.8 Ų) and Hydrogen‑Bond Capacity Relative to Non‑Fluorinated and Mono‑Chloro Analogs

The target compound has a computed TPSA of 66.8 Ų, with 2 hydrogen‑bond donors and 6 hydrogen‑bond acceptors (PubChem) [1]. The non‑fluorinated analog 3,4‑dichloromandelic acid (CID 5331420) possesses only 1 HBD and 3 HBA, resulting in a lower TPSA (~57.5 Ų) and reduced aqueous solubility potential. Conversely, the mono‑chloro congener 3‑chloro‑5‑difluoromethoxymandelic acid (CAS 433938‑41‑1) has a molecular formula C₉H₇ClF₂O₄ (MW 252.60) and correspondingly different hydrogen‑bonding profile . The 3,4‑dichloro‑5‑OCHF₂ arrangement uniquely balances moderate TPSA (permitting some passive permeation) with additional halogen‑bonding capacity from the second chlorine atom—a feature that can enhance binding affinity in protein pockets rich in carbonyl or hydroxyl groups.

Polar Surface Area Drug‑Likeness Structure‑Property Relationships

3,4-Dichloro-5-(difluoromethoxy)mandelic Acid: Recommended Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Moderate Lipophilicity and Halogen‑Bonding Capacity

With a computed XLogP3 of 3, this compound sits in the optimal lipophilicity range for cellular permeability while retaining sufficient polarity (TPSA 66.8 Ų) for aqueous solubility [1]. The presence of two chlorine atoms and one difluoromethoxy group offers three distinct halogen‑bond donor/acceptor sites, making it a valuable scaffold for probing halogen‑bond‑mediated interactions in protein‑ligand co‑crystal studies. The 98% commercial purity reduces confounding assay noise from impurities during early SAR exploration .

Chiral Resolution Method Development Using Proven Industrial Protocols

The compound is structurally a direct analog of 3‑chloro‑5‑difluoromethoxymandelic acid, for which AstraZeneca has demonstrated scalable enantiomeric resolution using (D)‑proline amide in ethyl acetate/water mixtures [2]. Process chemistry groups can adopt this protocol with minimal modification, accelerating the development of enantiopure intermediates for thrombin inhibitors or related serine‑protease‑targeting programs.

Coordination Polymer and Metal‑Organic Framework (MOF) Synthesis

Halogenated mandelic acids have been shown to form chiral coordination polymers with unique 2D and 1D packing motifs influenced by halogen‑bonding interactions [3]. The 3,4‑dichloro‑5‑OCHF₂ substitution pattern provides additional halogen‑bond donor sites relative to non‑fluorinated mandelic acids, potentially enabling novel framework topologies for enantioselective catalysis or separation applications.

Agrochemical Lead Generation Targeting Metabolic Stability

The difluoromethoxy group is a privileged motif in modern agrochemicals due to its ability to improve metabolic stability while maintaining acceptable environmental degradation profiles [4]. The 3,4‑dichloro pattern is commonly found in commercial herbicides and fungicides. Combining both features in a single building block offers a direct route to generating patent‑novel agrochemical leads with favorable physicochemical properties.

Quote Request

Request a Quote for 3,4-Dichloro-5-(difluoromethoxy)mandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.